

Spectroscopic data for (E)-1-Phenyl-1-butene (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: (E)-1-Phenyl-1-butene

Cat. No.: B8732561

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A comprehensive analysis of the spectroscopic data for **(E)-1-Phenyl-1-butene** is presented in this technical guide, designed for researchers, scientists, and professionals in the field of drug development. This document provides an in-depth look at the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The structural elucidation of **(E)-1-Phenyl-1-butene**, an aromatic hydrocarbon with the chemical formula $C_{10}H_{12}$, relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

1H NMR Spectral Data

The proton NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Vinylic H	~6.4	Doublet	~15.7 (trans)
Vinylic H	~6.2	Doublet of Triplets	~15.7 (trans), ~6.5
Aromatic H	~7.3	Multiplet	-
Aromatic H	~7.2	Multiplet	-
Methylene H (-CH ₂)	~2.2	Quintet	~7.4
Methyl H (-CH ₃)	~1.1	Triplet	~7.4

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of distinct carbon environments within the molecule.

Carbon Assignment	Chemical Shift (δ , ppm)
Quaternary Aromatic C	~138
Vinylic C	~131
Vinylic C	~129
Aromatic C	~128
Aromatic C	~127
Aromatic C	~126
Methylene C (-CH ₂)	~26
Methyl C (-CH ₃)	~14

Infrared (IR) Spectroscopy Data

IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3080 - 3030	C-H Stretch	Aromatic & Vinylic
~2960 - 2850	C-H Stretch	Aliphatic
~1600, 1495, 1450	C=C Stretch	Aromatic Ring
~965	C-H Out-of-Plane Bend (trans)	Vinylic
~740 and ~690	C-H Out-of-Plane Bend	Monosubstituted Benzene

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z Value	Interpretation
132	Molecular Ion [M] ⁺
117	Base Peak [M-CH ₃] ⁺
115	[M-CH ₃ -H ₂] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of purified **(E)-1-Phenyl-1-butene** is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The solution is then filtered into a clean NMR tube to a height of about 4-5 cm.[\[1\]](#)
- Data Acquisition: The NMR spectra are acquired on a spectrometer, such as a Bruker AM-270.[\[2\]](#) For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-

decoupled spectrum is obtained to simplify the signals to singlets for each unique carbon atom.

- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

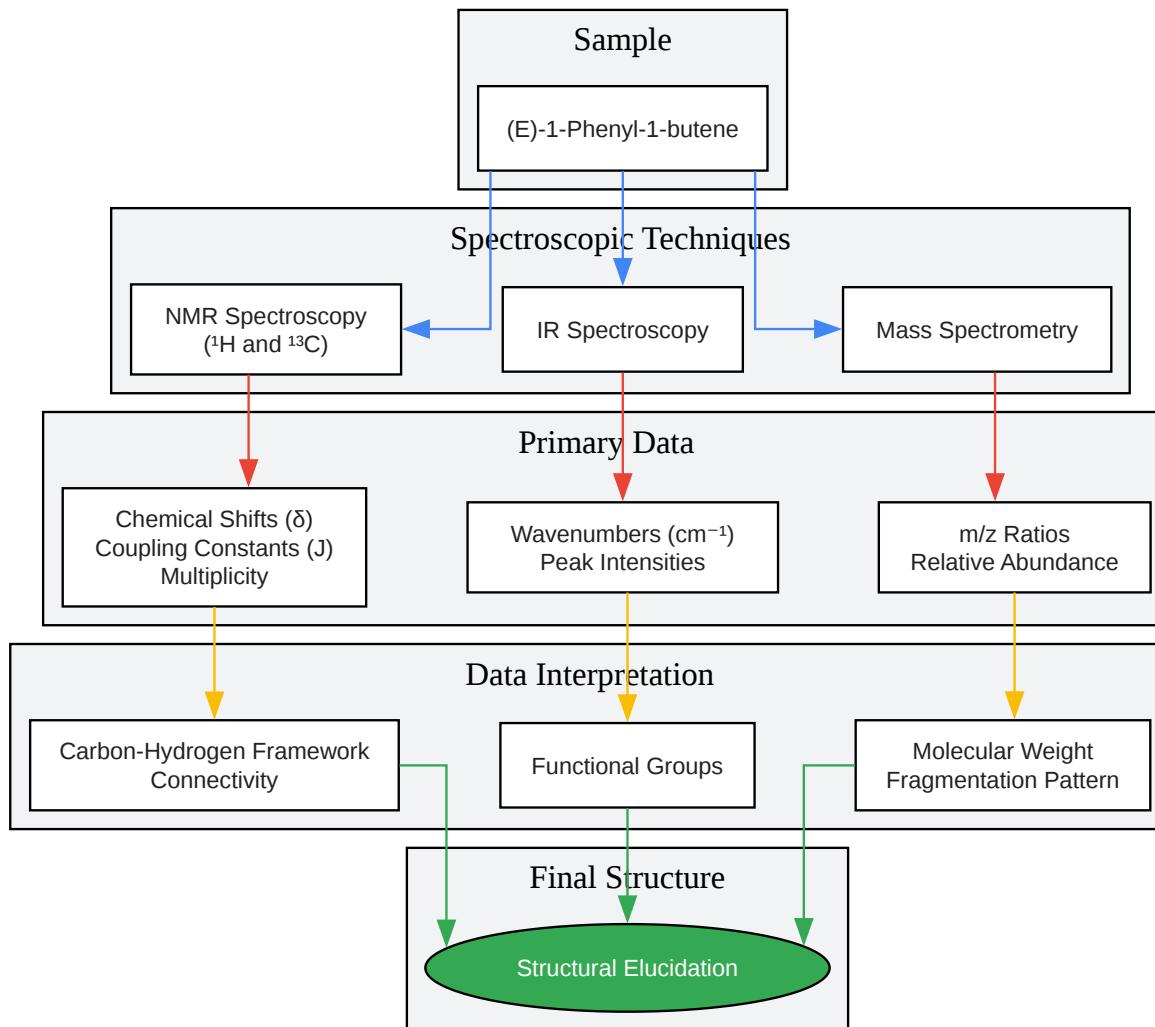
- Sample Preparation: For a liquid sample like **(E)-1-Phenyl-1-butene**, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small drop of the sample directly on the ATR crystal.[3]
- Data Acquisition: A background spectrum of the empty instrument (or clean salt plates/ATR crystal) is recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. A typical spectral range is 4000-400 cm^{-1} .[3]
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.[3]

Mass Spectrometry (MS)

- Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC) for separation from any impurities. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a technique known as Electron Ionization (EI). This process forms a molecular ion and various fragment ions.
- Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer, such as a quadrupole.
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical progression of experiments and data interpretation in the structural elucidation of an organic compound like **(E)-1-Phenyl-1-butene**.



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Caption: Logical workflow for the structural elucidation of **(E)-1-Phenyl-1-butene**.

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